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Cat. No.: B092845 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Diethylcyclopropane is a hydrocarbon belonging to the class of cyclopropanes, which are

characterized by a three-membered carbon ring. The unique strained ring structure of

cyclopropanes imparts distinct chemical and physical properties. The presence of two ethyl

substituents on a single carbon atom in 1,1-diethylcyclopropane introduces rotational

freedom around the carbon-carbon single bonds, leading to various possible spatial

arrangements or conformations. Understanding the conformational landscape of this molecule

is crucial for predicting its reactivity, intermolecular interactions, and overall behavior in

chemical and biological systems.

This technical guide provides a summary of the currently available information on the

conformational analysis of 1,1-diethylcyclopropane. It is important to note that while extensive

research exists for various substituted cyclopropanes, specific detailed experimental or

computational studies on the conformational preferences and rotational barriers of 1,1-
diethylcyclopropane are not readily available in the public domain. Therefore, this guide will

draw upon general principles of conformational analysis and data from related molecules to

infer the likely conformational behavior of 1,1-diethylcyclopropane.

Molecular Structure
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The systematic IUPAC name for this compound is 1,1-diethylcyclopropane.[1] Its molecular

formula is C7H14, and its molecular weight is 98.19 g/mol .[1] The structure consists of a

cyclopropane ring with two ethyl groups attached to the same carbon atom.

Conformational Possibilities

The conformational flexibility of 1,1-diethylcyclopropane arises from the rotation around the

two C-C single bonds connecting the ethyl groups to the cyclopropane ring. The relative

orientation of the two ethyl groups with respect to the plane of the cyclopropane ring defines

the different conformers.

Due to the lack of specific studies, we can hypothesize the potential energy surface of 1,1-
diethylcyclopropane based on steric hindrance and torsional strain, similar to other

substituted alkanes and cycloalkanes. The rotation of the ethyl groups will likely lead to various

staggered and eclipsed conformations. The most stable conformers would be those that

minimize the steric interactions between the two ethyl groups and between the ethyl groups

and the cyclopropane ring.

Inferred Conformational Preferences

While quantitative data is absent, a qualitative analysis suggests that the ethyl groups will likely

adopt staggered conformations to minimize torsional strain. Furthermore, the overall

arrangement will seek to minimize van der Waals repulsions between the terminal methyl

groups of the ethyl chains. It is plausible that the molecule exists as a mixture of several low-

energy conformers that are in rapid equilibrium at room temperature.

Experimental and Computational Methodology

A comprehensive conformational analysis of 1,1-diethylcyclopropane would typically involve a

combination of experimental and computational techniques.

Computational Workflow

A theoretical investigation would be essential to map the potential energy surface and identify

stable conformers and the transition states connecting them. The general workflow for such a

computational analysis is outlined below.[2]
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Computational Analysis Workflow

Initial Structure Generation Conformational Search
Input Geometry

Geometry Optimization
Potential Conformers

Frequency Analysis
Optimized Structures

Energy Calculation
Verified Minima

Data Analysis
Relative Energies & Barriers

Click to download full resolution via product page

Figure 1: A generalized workflow for the computational conformational analysis of a molecule

like 1,1-diethylcyclopropane.

Detailed Methodologies:

Initial Structure Generation: A starting 3D structure of 1,1-diethylcyclopropane would be

generated using molecular modeling software.

Conformational Search: A systematic or stochastic search of the conformational space would

be performed by rotating the dihedral angles of the C-C bonds of the ethyl groups. This helps

in identifying potential energy minima corresponding to stable conformers.

Geometry Optimization: The geometry of each potential conformer would be optimized using

quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio

calculations (e.g., Møller-Plesset perturbation theory, MP2). This process finds the lowest

energy structure for each conformer.

Frequency Analysis: Vibrational frequency calculations would be performed on the optimized

geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies)

and to calculate zero-point vibrational energies (ZPVE) for more accurate relative energy

comparisons.

Energy Calculation: Single-point energy calculations at a higher level of theory or with a

larger basis set can be performed on the optimized geometries to obtain more accurate

relative energies of the conformers and the rotational barriers between them.

Data Analysis: The final step involves analyzing the computed data to determine the

Boltzmann population of each conformer at a given temperature and to construct a potential
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energy surface diagram.

Spectroscopic Techniques

Experimental validation of the computational results would be crucial. Techniques such as

nuclear magnetic resonance (NMR) spectroscopy, particularly variable-temperature NMR,

could provide information about the symmetry of the molecule and the energy barriers between

conformers. Infrared (IR) and Raman spectroscopy could also be used to identify the

vibrational modes of the different conformers. While some spectral data for 1,1-
diethylcyclopropane is available, a detailed conformational analysis based on this data has

not been published.[1][3][4]

Quantitative Data Summary

As of the current literature survey, there is no specific quantitative data available for the

conformational analysis of 1,1-diethylcyclopropane. The following table is provided as a

template for how such data would be presented if it were available from future studies.

Conformer
Dihedral Angle
1 (°C-C-C-C)

Dihedral Angle
2 (°C-C-C-C)

Relative
Energy
(kcal/mol)

Rotational
Barrier
(kcal/mol)

Hypothetical A e.g., 60 e.g., 60 e.g., 0.0 e.g., 3.5 (A to B)

Hypothetical B e.g., 60 e.g., 180 e.g., 0.5 e.g., 4.0 (B to C)

Hypothetical C e.g., 180 e.g., 180 e.g., 1.2 N/A

Conclusion

A detailed understanding of the conformational landscape of 1,1-diethylcyclopropane remains

an area for future investigation. The lack of specific experimental and computational data limits

our current knowledge to qualitative inferences based on the principles of stereochemistry.

Future research employing high-level computational methods combined with experimental

spectroscopic techniques is necessary to fully elucidate the conformational preferences,

rotational energy barriers, and the dynamic behavior of this molecule. Such studies would
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provide valuable insights for researchers in organic chemistry, materials science, and drug

development where the three-dimensional structure of molecules plays a critical role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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